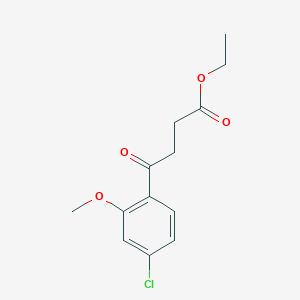

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSPVNKISEDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247535 | |

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-50-3 | |

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methoxy-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

- Ethyl 4-chloroacetoacetate (1.97 g, 12 mmol)

- Aromatic aldehyde (e.g., 4-chloro-2-methoxybenzaldehyde)

- Morpholine/acetic acid catalyst

- Ionic liquid medium (e.g., [BMIM][BF₄])

-

- Stirring at room temperature (25–28 °C) for 2 hours.

- Molecular sieves (4 Å) are added to remove water formed during the condensation.

-

- Reaction progress is monitored via thin-layer chromatography (TLC).

Catalytic Synthesis in Ionic Liquids

Reaction Overview :

This method employs ionic liquids as solvents to enhance reaction efficiency and reduce environmental impact.

Procedure:

-

- Ethyl acetoacetate derivative and aromatic aldehyde.

Catalyst :

- Morpholine/acetic acid mixture.

-

- Ionic liquid ([BMIM][BF₄]) serves as the solvent.

- Reaction conducted at ambient temperature.

One-Step Synthesis Using Boric Acid Catalyst

Reaction Overview :

Boric acid-catalyzed synthesis offers a straightforward approach to preparing ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate in aqueous media.

Procedure:

-

- Ethyl acetoacetate derivative and aromatic aldehyde.

Catalyst :

- Boric acid (H₃BO₃).

-

- Conducted in water at elevated temperatures (~80 °C).

Retrosynthetic Analysis for Optimized Routes

Modern retrosynthetic tools predict efficient synthetic pathways for this compound using computational models such as Reaxys and Pistachio databases.

Key Features:

- AI-powered synthesis planning identifies one-step or multi-step routes.

- Templates focus on maximizing yield while minimizing by-products.

Data Table: Summary of Preparation Methods

| Method | Reactants | Catalyst/Medium | Conditions | Purification |

|---|---|---|---|---|

| Knoevenagel Condensation | Ethyl 4-chloroacetoacetate + aldehyde | Morpholine/acetic acid | Room temperature, ionic liquid | Column chromatography |

| Catalytic in Ionic Liquids | Ethyl acetoacetate + aldehyde | Morpholine/acetic acid | Ambient temperature | Extraction + chromatography |

| Boric Acid Catalysis | Ethyl acetoacetate + aldehyde | Boric acid | ~80 °C in water | Extraction + recrystallization |

| AI-Powered Retrosynthesis | Computationally optimized reactants | Various catalysts | Predicted conditions | Tailored purification |

Notes on Optimization:

- Solvent Selection : Ionic liquids are preferred for their ability to enhance reaction rates and recyclability.

- Catalyst Efficiency : Morpholine/acetic acid mixtures provide high yields with minimal side reactions.

- Environmental Impact : Water-based boric acid catalysis is considered greener compared to organic solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

Reduction: Ethyl 4-(4-chloro-2-methoxyphenyl)-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending

Biological Activity

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and its potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the class of substituted phenyl ketones. Its structure includes:

- Chloro and methoxy substituents on the phenyl ring, which influence its biological activity.

- A keto group that can participate in various chemical reactions, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, which is crucial for its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- A375 (human melanoma) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 5.7 μM.

- A549 (lung adenocarcinoma) : Lower sensitivity was observed, with IC50 values exceeding 10 μM, suggesting selective toxicity towards certain cancer types .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties:

- It has shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.

- Potential antifungal activity has also been noted, warranting further exploration in clinical settings.

Case Studies and Research Findings

A comprehensive review of available literature reveals diverse applications and findings related to this compound:

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Knoevenagel Condensation Reactions : This compound has been utilized in Knoevenagel condensations with aromatic aldehydes, yielding ethyl 2-chloroacetyl-3-arylpropenoates. These reactions demonstrate high yields (44-84%) and are performed under environmentally friendly conditions using ionic liquids as solvents .

- Synthesis of Bioactive Compounds : The compound is involved in the preparation of various bioactive derivatives, which can be tailored for specific biological activities, including anti-inflammatory and neuroprotective properties.

Biological Applications

The biological significance of this compound is highlighted by its potential therapeutic uses:

- Neuroprotective Effects : Research indicates that similar compounds exhibit neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's. These effects are attributed to the inhibition of neurotoxic cytokines, thereby reducing neuroinflammation and improving cognitive function.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, making it a candidate for further studies in inflammatory disease models.

- Cytotoxicity Against Cancer Cells : Preliminary evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest moderate potency compared to established chemotherapeutics, indicating its potential as an anticancer agent.

Industrial Applications

In the industrial sector, this compound is used in:

- Agrochemical Production : This compound serves as a building block for the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides with enhanced efficacy and reduced environmental impact.

- Specialty Chemicals : It is also employed in the production of specialty chemicals, which are essential for various industrial applications ranging from coatings to pharmaceuticals.

Neuroprotection in Animal Models

A study demonstrated that compounds similar to this compound reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines.

Anti-inflammatory Activity

Research has shown that this compound can significantly reduce markers of inflammation in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies indicated that this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness arises from its substitution pattern. Below is a comparison with key analogs:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate | 4-Cl, 2-OCH₃ | C₁₃H₁₅ClO₄ | Dual electron-withdrawing (Cl) and donating (OCH₃) groups |

| Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate | 4-Cl, 2-F | C₁₂H₁₁ClF₃O₃ | Halogenated (Cl and F) substituents; increased electronegativity |

| Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate | 5-Cl on thienyl ring | C₁₀H₁₁ClO₃S | Thienyl ring instead of phenyl; sulfur atom alters reactivity |

| Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate | 2-OCH₃ (no Cl) | C₁₃H₁₆O₄ | Lacks chlorine; methoxy group dominates electronic effects |

Key Insights :

Physical and Chemical Properties

| Property | This compound | Ethyl 4-(4-chloro-3-fluorophenyl)-4-oxobutanoate | Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate |

|---|---|---|---|

| Boiling Point | Not reported | 285–290°C | 220–225°C |

| Solubility | Soluble in ethanol, water | Soluble in DMSO, chloroform | Soluble in ether, acetone |

| Stability | Stable under inert conditions | Sensitive to light due to fluorine | Hydrolyzes in acidic conditions |

Thermal Stability : The target compound’s stability under inert conditions makes it suitable for high-temperature reactions, unlike fluorinated analogs, which may degrade under light .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via esterification of 3-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid with ethanol under acid catalysis, yielding ~99% under optimized conditions . Alternative routes, such as Friedel-Crafts acylation using succinoyl chloride, may achieve ~70-80% yields but require careful control of stoichiometry and reaction time to avoid side products (e.g., bis-acylated derivatives) . Contradictions in yields often arise from differences in catalysts (e.g., AlCl₃ vs. HBr), solvent polarity, and purification methods .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the ester group (δ ~4.1-4.3 ppm for CH₂CH₃) and ketone moiety (δ ~2.6-3.1 ppm for -COCH₂-) . Aromatic protons from the chloro-methoxyphenyl group appear as distinct doublets (δ ~6.8-7.5 ppm) .

- X-ray Crystallography : Used to resolve steric effects of the 4-chloro-2-methoxy substituents, confirming dihedral angles between the phenyl ring and oxobutanoate chain (e.g., 15–25°) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 271.05 for C₁₃H₁₄ClO₄) .

Advanced Research Questions

Q. What enzymatic strategies are employed for the stereoselective reduction of similar 4-oxobutanoate esters, and how are reaction conditions optimized?

- Methodological Answer : NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) enable enantioselective reduction of ketone groups to (R)- or (S)-alcohols. Optimization involves:

- Biphasic Systems : Using n-butyl acetate/water (1:1) improves substrate stability and enzyme activity, achieving >95% yield and 86% enantiomeric excess .

- Cofactor Recycling : Glucose dehydrogenase regenerates NADPH, reducing costs (turnover >5,500 mol NADPH/mol enzyme) .

- pH Control : Maintaining pH 6.5–7.0 minimizes substrate hydrolysis .

Q. How do researchers address contradictions in synthetic yields when different methods are applied?

- Methodological Answer : Discrepancies in yields (e.g., 74% vs. 99% for similar routes) are analyzed via:

- Reaction Monitoring : HPLC or TLC tracks intermediate formation, identifying side reactions (e.g., dimerization) .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) may enhance acylation efficiency but require anhydrous conditions to avoid hydrolysis .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of aromatic intermediates, while chloroform aids in purification .

Q. What role does the substituent pattern on the phenyl ring play in the biological activity of 4-oxobutanoate derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity of the ketone, improving reactivity in nucleophilic additions (e.g., hydrazone formation for pesticidal intermediates) .

- Methoxy Groups : Increase lipophilicity, aiding blood-brain barrier penetration in neuroactive compounds. For example, 4-methoxy derivatives show higher tyrosinase inhibition (IC₅₀ ~12 µM) compared to unsubstituted analogs .

- Halogen Positioning : 2-Chloro substitution (vs. 4-chloro) reduces steric hindrance, facilitating binding to COX-2 active sites in anti-inflammatory studies .

Data Contradiction Analysis

- Example : reports 99% yield for ethanol-mediated esterification, while notes 68–81% yields for similar acylation reactions. This discrepancy may stem from differences in substrate activation (e.g., pre-formed acid chlorides vs. in situ activation) or purification techniques (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.